molecular formula C15H14FNO2 B074956 2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid CAS No. 1555-11-9

2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid

Cat. No.: B074956
CAS No.: 1555-11-9
M. Wt: 259.27 g/mol
InChI Key: HBSUFSHHGHJZSE-UHFFFAOYSA-N
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Description

2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid is an organic compound with the molecular formula C15H14FNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the fluoro group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the carboxylic acid group: This can be done through oxidation reactions, such as the use of potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Quinoline derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials.

    Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. The carboxylic acid group can form hydrogen bonds with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid.

    2-Fluoroquinoline: A simpler derivative with only the fluoro group attached to the quinoline core.

    7,8,9,10-Tetrahydroquinoline: A hydrogenated derivative of quinoline without the fluoro or carboxylic acid groups.

Uniqueness

This compound is unique due to the combination of the fluoro group, the hydrogenated quinoline core, and the carboxylic acid group. This combination provides distinct chemical properties and biological activities that are not present in the simpler derivatives.

Properties

IUPAC Name

2-fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-9-6-7-13-11(8-9)14(15(18)19)10-4-2-1-3-5-12(10)17-13/h6-8H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSUFSHHGHJZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C3=C(C=CC(=C3)F)N=C2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351957
Record name 2-fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-11-9
Record name 2-fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 2
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 3
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 4
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 5
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid

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